molecular formula C22H28N6O2 B2495572 6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione CAS No. 941900-17-0

6-[2-(Dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2495572
CAS RN: 941900-17-0
M. Wt: 408.506
InChI Key: RSXUBNNPVHUYEI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione, involves preparing from 4-amino-l-methylpyrimidin-6-ones. These analogs exist predominantly in the C3-H tautomeric form and undergo hydrolytic ring-opening reactions to produce 2-(4-imidazol-idon-2-ylidenyl)acetamides (Coburn & Taylor, 1982). Additionally, reactions of 3-dimethylamino-2,2-dimethyl-2H-azirine with NH-Acidic Heterocycles have been described, leading to the synthesis of 4H-imidazoles (Mukherjee-Müller et al., 1979).

Molecular Structure Analysis

The structural elucidation of such compounds often involves spectroscopic methods, including 1H-NMR, 13C-NMR, and mass spectrometry, aiding in understanding their molecular framework and functional groups' orientation. Studies on related compounds emphasize the importance of X-ray crystallography in confirming molecular structures, particularly when analyzing reaction products like 4H-imidazoles derived from specific heterocyclic reactions (Gobouri, 2020).

Chemical Reactions and Properties

The compound and its analogs undergo a variety of chemical reactions, including hydrolytic ring-opening and 1,3-dipolar cycloadditions. Such reactions are crucial for understanding the compound's reactivity and potential for further chemical modifications. The formation of triazacyclopent-[cd]indene via cycloaddition illustrates the compound's versatility in chemical synthesis (Coburn & Taylor, 1982).

Scientific Research Applications

Synthesis and Properties

  • The chemical compound is related to mesoionic purinone analogs, which are prepared from amino-l-methylpyrimidin-6-ones. These compounds predominantly exist in a certain tautomeric form and can undergo hydrolytic ring-opening reactions, demonstrating significant chemical reactivity and potential for various applications (Coburn & Taylor, 1982).

Reactions with NH-Acidic Heterocycles

  • Reactions involving dimethylamino-ethyl compounds with NH-acidic heterocycles, such as the synthesis of 4H-Imidazoles, show the versatility and reactivity of these compounds in forming new heterocyclic structures. This points to their potential use in the synthesis of novel organic compounds (Mukherjee-Müller et al., 1979).

Cytotoxic Activity

  • Derivatives of dimethylamino-ethyl compounds, such as carboxamide derivatives of benzo[b][1,6]naphthyridines, have been tested for cytotoxic activity against various cancer cell lines. This indicates the potential of these compounds in developing anticancer therapies (Deady et al., 2003).

Antiviral and Antihypertensive Activity

  • 7,8-Polymethylenepurine derivatives, related to the compound of interest, have shown promise in antiviral and antihypertensive studies. This suggests possible pharmaceutical applications in treating viral infections and hypertension (Nilov et al., 1995).

Purine Analogs in Antiviral Research

  • The synthesis of purine analogs, like 2-aminoimidazo[1,2-a]-s-triazin-4-one, and their testing against various viruses, illustrates the potential of such compounds in antiviral drug development. This includes research on compounds structurally related to the query compound (Kim et al., 1978).

Electronic and Structural Studies

  • Studies on compounds like isoxazol-5(4H)-ones, which share structural similarities with the compound , involve detailed electronic and structural analyses. Such research contributes to our understanding of the chemical and physical properties of these compounds, which is crucial for their application in various scientific fields (Brehm et al., 1992).

properties

IUPAC Name

6-[2-(dimethylamino)ethyl]-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N6O2/c1-14-9-7-8-10-17(14)13-27-20(29)18-19(25(6)22(27)30)23-21-26(12-11-24(4)5)15(2)16(3)28(18)21/h7-10H,11-13H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSXUBNNPVHUYEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C(=O)C3=C(N=C4N3C(=C(N4CCN(C)C)C)C)N(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16805019

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